molecular formula C11H8F2N4 B1481693 2-(1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile CAS No. 2097957-87-2

2-(1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile

Cat. No. B1481693
CAS RN: 2097957-87-2
M. Wt: 234.2 g/mol
InChI Key: OCLHMJAWONDJRZ-UHFFFAOYSA-N
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Description

2-(1-(Difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile (DFMPA) is an organic compound that is used as a reagent in various chemical reactions. It is a heterocyclic compound containing a pyrazole ring and a difluoromethyl group. It is a colorless, volatile liquid that is soluble in water and organic solvents. The compound has been studied extensively in recent years due to its potential applications in the field of organic synthesis, medicinal chemistry, and material science.

Scientific Research Applications

Materials Science Applications

The compound has shown potential in materials science due to its structural characteristics. It can be used in the synthesis of various materials that require specific electronic properties. For instance, its derivatives have been utilized in the development of luminescent materials, which are crucial for creating new types of displays and lighting systems .

Pharmaceutical Applications

In the pharmaceutical industry, this compound’s derivatives are recognized for their versatility and have been explored for their therapeutic potential. They serve as scaffolds for developing new medications, including anti-cancer drugs, due to their biological activity and ability to interact with various biological targets .

Optoelectronic Device Applications

This compound is integral in the synthesis of materials for optoelectronic devices. Its unique chemical structure allows for the creation of components that exhibit desirable optical behaviors, which are essential for the advancement of technologies such as solar cells and LED displays .

Sensor Technology Applications

The compound’s derivatives are also significant in sensor technology. Their sensitivity to environmental changes makes them suitable for use in sensors that detect chemical or physical stimuli. This is particularly valuable for the development of advanced diagnostic tools and environmental monitoring systems .

Catalyst-Free Synthesis Applications

An environmentally friendly technique involving catalyst-free synthesis has been developed using derivatives of this compound. This method is beneficial for producing a wide range of substituted carbamates, which are important in various chemical processes .

Biological Imaging Applications

In biological imaging, the luminescent properties of this compound’s derivatives make them excellent candidates for use as emitters in confocal microscopy. This application is crucial for enhancing the visualization of biological processes at the cellular level .

properties

IUPAC Name

2-[2-(difluoromethyl)-5-pyridin-3-ylpyrazol-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N4/c12-11(13)17-9(3-4-14)6-10(16-17)8-2-1-5-15-7-8/h1-2,5-7,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLHMJAWONDJRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C(=C2)CC#N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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